Cas no 449758-24-1 (Benzamide,2-(1H-tetrazol-1-yl)-)

Benzamide,2-(1H-tetrazol-1-yl)- is a heterocyclic compound featuring a benzamide core substituted with a tetrazole moiety at the 2-position. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The tetrazole group enhances metabolic stability and bioactivity, while the benzamide scaffold offers versatility for further functionalization. Its applications include serving as an intermediate in the synthesis of biologically active molecules, particularly in drug discovery for its potential as a pharmacophore. The compound exhibits favorable solubility and stability under standard conditions, facilitating its use in organic synthesis and medicinal chemistry. Its well-defined reactivity profile allows for precise modifications, supporting diverse research applications.
Benzamide,2-(1H-tetrazol-1-yl)- structure
449758-24-1 structure
Product Name:Benzamide,2-(1H-tetrazol-1-yl)-
CAS No:449758-24-1
MF:C8H7N5O
MW:189.174080133438
MDL:MFCD02585734
CID:328555
PubChem ID:855956
Update Time:2025-06-15

Benzamide,2-(1H-tetrazol-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,2-(1H-tetrazol-1-yl)-
    • 2-(1H-TETRAZOL-1-YL)BENZAMIDE
    • 2-(tetrazol-1-yl)benzamide
    • 2-Tetrazol-1-yl-benzamide
    • SY040072
    • AKOS006241463
    • PFZBNUJWWHCHJX-UHFFFAOYSA-N
    • AC6159
    • 2-(1H-tetrazol-1-yl)-benzamide
    • SCHEMBL3328193
    • 2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
    • 2-(1-Tetrazolyl)benzamide
    • FT-0695475
    • DTXSID10357638
    • 449758-24-1
    • MFCD02585734
    • AB11893
    • DA-05762
    • MDL: MFCD02585734
    • Inchi: 1S/C8H7N5O/c9-8(14)6-3-1-2-4-7(6)13-5-10-11-12-13/h1-5H,(H2,9,14)
    • InChI Key: PFZBNUJWWHCHJX-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1N1C=NN=N1)N

Computed Properties

  • Exact Mass: 189.06500
  • Monoisotopic Mass: 189.06505986g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 86.7Ų

Experimental Properties

  • PSA: 86.69000
  • LogP: 0.46150

Benzamide,2-(1H-tetrazol-1-yl)- Pricemore >>

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Benzamide,2-(1H-tetrazol-1-yl)- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:449758-24-1)Benzamide,2-(1H-tetrazol-1-yl)-
Order Number:A912503
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:45
Price ($):871.0
Email:sales@amadischem.com

Additional information on Benzamide,2-(1H-tetrazol-1-yl)-

Recent Advances in the Study of Benzamide,2-(1H-tetrazol-1-yl)- (CAS: 449758-24-1) in Chemical Biology and Pharmaceutical Research

The compound Benzamide,2-(1H-tetrazol-1-yl)- (CAS: 449758-24-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique structural features, including the tetrazole moiety, make it a promising candidate for various therapeutic applications. Recent studies have explored its potential as a scaffold for drug development, particularly in targeting enzymes and receptors involved in inflammatory and oncogenic pathways. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in medicine.

One of the key areas of investigation has been the synthesis and optimization of Benzamide,2-(1H-tetrazol-1-yl)- derivatives to enhance their pharmacological profiles. Researchers have employed advanced computational modeling and structure-activity relationship (SAR) studies to identify modifications that improve binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that specific substitutions on the benzamide ring could significantly increase the compound's inhibitory activity against protein kinases implicated in cancer progression. These findings underscore the versatility of 449758-24-1 as a lead compound for kinase inhibitor development.

In addition to its role in kinase inhibition, Benzamide,2-(1H-tetrazol-1-yl)- has shown promise as a modulator of G-protein-coupled receptors (GPCRs). A recent preprint on bioRxiv reported that this compound exhibits high affinity for certain GPCRs involved in metabolic regulation, suggesting potential applications in treating metabolic disorders such as diabetes and obesity. The study utilized high-throughput screening and molecular docking to elucidate the binding interactions, providing a foundation for further optimization. These results align with the growing interest in tetrazole-containing compounds as GPCR ligands, given their ability to mimic carboxylic acid bioisosteres.

Another notable development is the exploration of 449758-24-1 in the context of antimicrobial resistance. A 2024 paper in Antimicrobial Agents and Chemotherapy highlighted the compound's efficacy against multidrug-resistant bacterial strains, particularly those expressing beta-lactamases. The tetrazole moiety was found to interact with key residues in the enzyme's active site, rendering it a potential candidate for combination therapies with existing antibiotics. This research opens new avenues for addressing the global challenge of antimicrobial resistance, leveraging the unique chemical properties of Benzamide,2-(1H-tetrazol-1-yl)-.

Despite these promising findings, challenges remain in the clinical translation of 449758-24-1-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Recent efforts have focused on prodrug strategies and formulation optimization to overcome these hurdles. For example, a collaborative study between academic and industry researchers demonstrated that nanoparticle encapsulation could enhance the compound's solubility and tissue distribution, as reported in the International Journal of Pharmaceutics earlier this year.

In conclusion, Benzamide,2-(1H-tetrazol-1-yl)- (CAS: 449758-24-1) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span from kinase inhibition and GPCR modulation to antimicrobial therapy, reflecting its broad potential in drug discovery. Ongoing research continues to uncover new insights into its mechanism of action and therapeutic utility, paving the way for future clinical development. As the field advances, interdisciplinary collaborations and innovative approaches will be crucial in harnessing the full potential of this compound for addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:449758-24-1)Benzamide,2-(1H-tetrazol-1-yl)-
A912503
Purity:99%
Quantity:5g
Price ($):871.0
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